Cas no 30112-70-0 (Acid Orange 60)

Acid Orange 60 structure
Acid Orange 60 structure
Product name:Acid Orange 60
CAS No:30112-70-0
MF:C32H27CrN10O8S2
MW:795.745084047318
CID:88860
PubChem ID:156595507

Acid Orange 60 Chemical and Physical Properties

Names and Identifiers

    • Acid Orange 60
    • Chromate(1-),bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonamidato(2-)]-,hydrogen
    • Chromate(1-), bis[3-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-4-(hydroxy-kO)benzenesulfonamidato(2-)]-,hydrogen (9CI)
    • Hydrogenbis[4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo]benzenesulfonamidato(2-)]chromate(III)(6CI,7CI)
    • Benzenesulfonamide,3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-,chromium complex
    • Amalan Orange RL
    • C.I. 18732
    • C.I. Acid Orange 173
    • C.I. AcidOrange 60
    • Capracyl Orange R
    • Cibalan Orange RLE
    • Hydrogenbis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
    • Irgalan Orange 2RL
    • Pacid Orange 2RL
    • Trialan Orange 2RL
    • Chromate(1-), bis(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, hydrogen
    • Chromate(1-), bis(3-(2-(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)diazenyl-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, hydrogen (1:1)
    • Hydrogen bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzene-1-sulphonamidato(2-))chromate(1-
    • 30112-70-0
    • Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)
    • Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
    • Inchi: InChI=1S/2C16H14N5O4S.Cr/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,22H,1H3,(H2,17,24,25);/q2*-1;/b2*19-18-;
    • InChI Key: AKMIBOLEHIPXBW-AFRFXRBUSA-N
    • SMILES: [Cr].OC1C=CC(S(=O)(N)=O)=CC=1/N=N\[C-]1C(C)=NN(C2C=CC=CC=2)C1=O.OC1C=CC(S(=O)(N)=O)=CC=1/N=N\[C-]1C(C)=NN(C2C=CC=CC=2)C1=O

Computed Properties

  • Exact Mass: 795.085980g/mol
  • Monoisotopic Mass: 795.085980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 4
  • Complexity: 1550
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 275Ų

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.